1-(2-Bromo-4-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrClN2 It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2-Bromo-4-chlorophenyl)piperazine typically involves the reaction of 2-bromo-4-chloroaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as solid-phase synthesis or catalytic processes to enhance yield and purity.
Synthetic Route:
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium azide or potassium cyanide.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but lacks the bromine atom. It is known for its psychoactive properties and is used in research related to central nervous system disorders.
1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of the bromine and chlorine atoms. It is studied for its potential use as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrClN2 |
---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrClN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
WGUWDXRUAVJHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.